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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of

gaseous 1,2-difluoropropane. Due to a notable scarcity of experimental data for this specific

isomer, this document presents available computed data for 1,2-difluoropropane alongside

detailed experimental data for its close isomer, 2,2-difluoropropane, to serve as a valuable

point of comparison. The guide includes a summary of key thermodynamic parameters,

descriptions of general experimental protocols for their determination, and a visualization of the

relationships between molecular and thermodynamic properties. This document is intended to

be a resource for researchers and professionals in chemistry and drug development requiring

an understanding of the thermochemical behavior of fluorinated propanes.

Introduction
1,2-Difluoropropane (C₃H₆F₂) is a fluorinated hydrocarbon with potential applications in

various fields, including as a refrigerant, solvent, or chemical intermediate. A thorough

understanding of its thermodynamic properties in the gaseous state is crucial for process

design, safety analysis, and computational modeling. However, a review of the current scientific

literature reveals a significant lack of experimentally determined thermodynamic data for 1,2-
difluoropropane. In contrast, its isomer, 2,2-difluoropropane, has been more extensively

studied.
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This guide aims to consolidate the available information on the thermodynamic properties of

gaseous 1,2-difluoropropane, supplementing it with experimental data for 2,2-difluoropropane

to provide context and a basis for estimation. The methodologies for determining these

properties are also detailed to provide a complete picture for the scientific community.

Core Thermodynamic Properties
Quantitative thermodynamic data for gaseous 1,2-difluoropropane is limited to computed

values. For a practical perspective, the experimental data for gaseous 2,2-difluoropropane is

presented in parallel.

General and Physical Properties
The following table summarizes the basic physical and computed properties of 1,2-
difluoropropane and the experimentally determined properties of 2,2-difluoropropane.

Property
1,2-
Difluoropropa
ne

2,2-
Difluoropropa
ne

Units Reference(s)

Molecular

Formula
C₃H₆F₂ C₃H₆F₂ - [1]

Molecular Weight 80.08 80.0765 g/mol [1][2]

CAS Registry

Number
62126-90-3 420-45-1 - [1][2]

Enthalpy, Entropy, and Heat Capacity
The standard enthalpy of formation is a key measure of a molecule's stability. Entropy and heat

capacity are fundamental for understanding the thermal behavior of a gas.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b3031682?utm_src=pdf-body
https://www.benchchem.com/product/b3031682?utm_src=pdf-body
https://www.benchchem.com/product/b3031682?utm_src=pdf-body
https://www.benchchem.com/product/b3031682?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Difluoropropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Difluoropropane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C420451&Mask=1
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Difluoropropane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C420451&Mask=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
1,2-
Difluoropropa
ne (Computed)

2,2-
Difluoropropa
ne
(Experimental)

Units Reference(s)

Standard

Enthalpy of

Formation (Gas,

ΔfH°gas)

Data not

available
-543 ± 13 kJ/mol [2][3]

Standard Molar

Entropy (Gas,

S°gas)

Data not

available

Data available as

a function of

temperature and

pressure

J/(mol·K) [4]

Ideal Gas Heat

Capacity

(Cp,gas)

Data not

available

Data available as

a function of

temperature

J/(mol·K) [4]

Experimental Protocols
While specific experimental protocols for 1,2-difluoropropane are not available, the following

sections describe generalized and widely accepted methodologies for determining the

thermodynamic properties of volatile gaseous compounds, with examples drawn from studies

on 2,2-difluoropropane.[5]

Determination of Enthalpy of Formation: Photoionization
Mass Spectrometry
The standard enthalpy of formation of gaseous compounds like 2,2-difluoropropane has been

determined using photoionization mass spectrometry.[5]

Generalized Protocol:

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum

chamber.
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Photoionization: The sample is irradiated with a beam of monochromatic photons of known

and tunable energy. The energy of the photons is gradually increased.

Ion Detection: When the photon energy is sufficient to ionize the molecule, the resulting ions

are detected by a mass spectrometer. The appearance energy of the parent ion is measured.

Data Analysis: The appearance energy, combined with the known enthalpies of formation of

the resulting fragments, is used to calculate the enthalpy of formation of the original

molecule.

Determination of Heat Capacity: Calorimetry
The heat capacity of a gas can be measured at constant volume (Cv) or constant pressure (Cp)

using calorimetry.[5]

Generalized Protocol for Constant Volume Heat Capacity (Cv):

Sample Confinement: A known mass of the gaseous compound is sealed in a rigid container

of known volume (a bomb calorimeter).

Thermal Equilibration: The calorimeter is placed in a temperature-controlled bath until

thermal equilibrium is reached.

Energy Input: A known amount of electrical energy is supplied to a heater within the

calorimeter, causing the temperature of the gas to rise.

Temperature Measurement: The change in temperature of the gas is precisely measured.

Calculation: The heat capacity at constant volume is calculated by dividing the heat supplied

by the product of the mass of the gas and the change in temperature.

Visualization of Thermodynamic Relationships
The thermodynamic properties of a molecule are fundamentally linked to its structure and the

resulting intermolecular forces. The following diagram illustrates this relationship.
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Caption: Relationship between molecular characteristics and physical properties.

Conclusion
This technical guide has summarized the currently available thermodynamic data for gaseous

1,2-difluoropropane, highlighting the significant lack of experimental values. To provide a

useful resource for the scientific community, this guide has presented computed data for 1,2-
difluoropropane alongside experimentally determined data for its isomer, 2,2-difluoropropane.

The inclusion of generalized experimental protocols and a visualization of the interplay

between molecular and thermodynamic properties aims to facilitate a deeper understanding

and encourage further research to fill the existing data gaps for 1,2-difluoropropane. Accurate

experimental data is essential for the reliable design and modeling of chemical processes

involving this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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